molecular formula C24H25FN4O3 B2586188 N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 942012-63-7

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2586188
CAS No.: 942012-63-7
M. Wt: 436.487
InChI Key: GGGTXRGOFAMMGE-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a fluorophenyl group, a morpholine ring, and a quinoline moiety, making it a versatile molecule for scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenyl ethylamine and 2-methylquinoline. These intermediates are then subjected to a series of reactions, including amide bond formation and nucleophilic substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the morpholine and quinoline moieties contribute to its versatility in various applications.

This detailed article provides a comprehensive overview of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-16-14-21(19-4-2-3-5-20(19)27-16)28-24(31)23(30)26-15-22(29-10-12-32-13-11-29)17-6-8-18(25)9-7-17/h2-9,14,22H,10-13,15H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGTXRGOFAMMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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